molecular formula C8H7BClFO4 B8206322 (4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8206322
M. Wt: 232.40 g/mol
InChI Key: KDVQDWGOBACICU-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H7BClFO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxycarbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-chloro-2-fluoro-3-(methoxycarbonyl)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in scaling up the production while maintaining the purity and quality of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methoxycarbonyl) groups provides a unique electronic environment that can be exploited in various synthetic applications .

Properties

IUPAC Name

(4-chloro-2-fluoro-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClFO4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQDWGOBACICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)C(=O)OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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